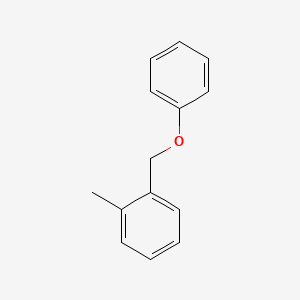
Benzene, 1-methyl-2-(phenoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-methyl-2-(phenoxymethyl)-: is an organic compound with the molecular formula C14H14O . It is a derivative of benzene, characterized by the presence of a methyl group and a phenoxymethyl group attached to the benzene ring. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-2-(phenoxymethyl)- can be achieved through various methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with a phenoxymethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of a phenylboronic acid with a halogenated benzene derivative in the presence of a base.
Industrial Production Methods: Industrial production of Benzene, 1-methyl-2-(phenoxymethyl)- often involves large-scale Friedel-Crafts alkylation due to its cost-effectiveness and scalability. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution (EAS): Benzene, 1-methyl-2-(phenoxymethyl)- undergoes EAS reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce a nitro group (-NO2) onto the benzene ring.
Halogenation: Halogens such as chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3) or iron(III) bromide (FeBr3) are used for halogenation reactions.
Major Products:
Nitration: Produces nitrobenzene derivatives.
Halogenation: Produces halogenated benzene derivatives such as chlorobenzene or bromobenzene.
Scientific Research Applications
Benzene, 1-methyl-2-(phenoxymethyl)- has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors in biological systems.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Mechanism of Action
The mechanism of action of Benzene, 1-methyl-2-(phenoxymethyl)- primarily involves its interactions with various molecular targets through electrophilic aromatic substitution reactions. The delocalized π-electrons in the benzene ring make it susceptible to attack by electrophiles, leading to the formation of substituted benzene derivatives. These reactions are facilitated by the presence of activating groups such as the methyl and phenoxymethyl groups, which increase the electron density on the benzene ring .
Comparison with Similar Compounds
Toluene (Methylbenzene): Similar to Benzene, 1-methyl-2-(phenoxymethyl)-, toluene has a methyl group attached to the benzene ring.
Phenol (Hydroxybenzene): Contains a hydroxyl group (-OH) attached to the benzene ring.
Benzyl Alcohol (Phenylmethanol): Features a hydroxymethyl group (-CH2OH) attached to the benzene ring.
Uniqueness: Benzene, 1-methyl-2-(phenoxymethyl)- is unique due to the presence of both a methyl and a phenoxymethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
57076-47-8 |
|---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-methyl-2-(phenoxymethyl)benzene |
InChI |
InChI=1S/C14H14O/c1-12-7-5-6-8-13(12)11-15-14-9-3-2-4-10-14/h2-10H,11H2,1H3 |
InChI Key |
XQSXCTZJXBGYPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















